molecular formula C10H22Cl2N2O4S2 B7823489 Diethyl L-cystinate dihydrochloride CAS No. 74985-80-1

Diethyl L-cystinate dihydrochloride

Cat. No.: B7823489
CAS No.: 74985-80-1
M. Wt: 369.3 g/mol
InChI Key: BDJZWSLXDLQPNZ-FOMWZSOGSA-N
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Description

Diethyl L-cystinate dihydrochloride is a chemical compound with the molecular formula C10H20N2O4S2.2ClH and a molecular weight of 369.329 g/mol. It is a derivative of L-cystine, where the amino groups are esterified with ethanol and further hydrochloride salts are added. This compound is typically used in scientific research and various industrial applications due to its unique properties.

Scientific Research Applications

Diethyl L-cystinate dihydrochloride is widely used in scientific research due to its unique properties:

  • Chemistry: It serves as a precursor for synthesizing other sulfur-containing compounds.

  • Biology: It is used in studies related to amino acid metabolism and protein synthesis.

  • Industry: It is used in the production of cosmetics, food additives, and other industrial chemicals.

Chemical Reactions Analysis

Types of Reactions: Diethyl L-cystinate dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to form L-cystine or other reduced derivatives.

  • Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles like ammonia or amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Diethyl L-cystinate sulfoxide or sulfone.

  • Reduction Products: L-cystine or other reduced derivatives.

  • Substitution Products: Various amides or amines depending on the nucleophile used.

Mechanism of Action

The mechanism by which Diethyl L-cystinate dihydrochloride exerts its effects involves its interaction with biological molecules:

  • Molecular Targets: The compound interacts with enzymes and proteins that contain thiol groups.

  • Pathways Involved: It can modulate metabolic pathways related to sulfur amino acids and influence cellular processes.

Comparison with Similar Compounds

  • L-cystine: The parent compound from which Diethyl L-cystinate dihydrochloride is derived.

  • L-cysteine: Another sulfur-containing amino acid.

  • Cysteine derivatives: Various esters and salts of cysteine.

Uniqueness: this compound is unique due to its esterified form, which provides different chemical properties compared to its parent compound and other derivatives. This allows for its use in specific applications where stability and reactivity are critical.

Properties

IUPAC Name

ethyl (2R)-2-amino-3-[[(2R)-2-amino-3-ethoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S2.2ClH/c1-3-15-9(13)7(11)5-17-18-6-8(12)10(14)16-4-2;;/h7-8H,3-6,11-12H2,1-2H3;2*1H/t7-,8-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJZWSLXDLQPNZ-FOMWZSOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSSCC(C(=O)OCC)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CSSC[C@@H](C(=O)OCC)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22735-07-5
Record name Cystine diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022735075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl L-cystinate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.061
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL L-CYSTINATE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYB1H8V67Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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